molecular formula C9H7NO3S B1336776 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 886501-68-4

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B1336776
CAS No.: 886501-68-4
M. Wt: 209.22 g/mol
InChI Key: DMIJUNDFNWUZNL-UHFFFAOYSA-N
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Description

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (MTTCA) is an organic compound belonging to the thiazole class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 203.23 g/mol and a boiling point of 226°C. MTTCA is a versatile compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug screening.

Scientific Research Applications

Chemistry and Synthesis

  • Research on 2-hetarylbenzimidazoles, including furyl and thienyl derivatives, indicates that these compounds can be oxidized to form carboxylic acids in specific chemical environments. This suggests potential applications in synthetic chemistry and materials science (El’chaninov, Simonov, & Simkin, 1982).
  • Nitration of furylthiazole derivatives has been studied, showing the possibility of creating nitro-derivatives under specific conditions. Such chemical transformations are crucial in organic synthesis and pharmaceutical research (Saldabol & Popelis, 1977).
  • The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions was demonstrated. This implies the use of 2-furylthiazole derivatives in the development of novel photoluminescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).

Molecular Interactions and Properties

  • The Stobbe condensation research revealed insights into the cyclization of specific furyl derivatives to benzofuran derivatives. This has implications in the synthesis of complex organic molecules and understanding molecular interactions (Abdel‐Wahhab & El-Assal, 1968).
  • Studies on the synthesis of heterocycles from arylation products of unsaturated compounds, including 5-arylfuran-2-carboxylic acids, highlight their role in the development of novel organic compounds with potential applications in drug discovery and material science (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
  • Research on the synthesis of aldehydes and ketones of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazole series, including furyl derivatives, contributes to the understanding of complex organic syntheses and their potential applications in various chemical industries (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Potential Biological Applications

  • The synthesis and some reactions of derivatives of furylthiazole compounds were studied, providing insights into the structural stability of these compounds under various conditions. This research has relevance in the field of medicinal chemistry and pharmacology (Kuticheva, Pevzner, & Petrov, 2015).
  • A study on the optimization of sulfonamide derivatives, including furylthiazole-based compounds, for selective receptor antagonist activities, has implications in the development of targeted therapies in medicine (Naganawa et al., 2006).

Safety and Hazards

The safety and hazards associated with such a compound would depend on its exact structure and properties. As an example, furfural is known to be harmful if inhaled, and can cause skin and eye irritation .

Future Directions

The future directions for research into such compounds could be vast, given the wide range of potential applications in fields like pharmaceuticals, materials science, and green chemistry .

Properties

IUPAC Name

2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIJUNDFNWUZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240413
Record name 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-68-4
Record name 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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